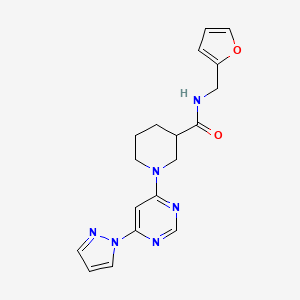![molecular formula C14H15BrO5 B2791476 (2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid CAS No. 937599-40-1](/img/structure/B2791476.png)
(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid” is a useful research chemical with the CAS number 937599-40-1 . It has a molecular weight of 343.17 and a molecular formula of C14H15BrO5 . The IUPAC name for this compound is (E)-3-[5-bromo-2-(1-ethoxy-1-oxopropan-2-yl)oxyphenyl]prop-2-enoic acid .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a bromophenyl group, an ethoxy carbonyl group, and a propenoic acid group . The Canonical SMILES representation of the molecule isCCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O . Physical And Chemical Properties Analysis
This compound has a boiling point of 453.1±40.0 ℃ at 760 mmHg . It has a density of 1.5±0.1 g/cm^3 . The compound has a complexity of 369 and a topological polar surface area of 72.8 . It has 7 rotatable bonds .Eigenschaften
IUPAC Name |
(E)-3-[5-bromo-2-(1-ethoxy-1-oxopropan-2-yl)oxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO5/c1-3-19-14(18)9(2)20-12-6-5-11(15)8-10(12)4-7-13(16)17/h4-9H,3H2,1-2H3,(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPYRHRVJILTJQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-Bromo-2-(2-ethoxy-1-methyl-2-oxoethoxy)phenyl]acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2791393.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2791404.png)
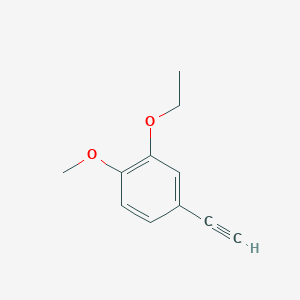
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2791406.png)
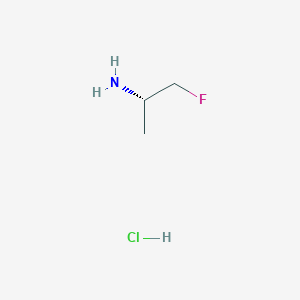
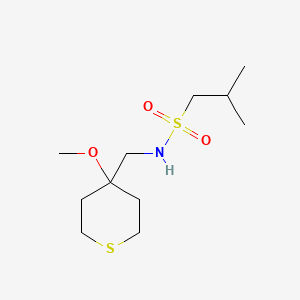
![2,4-difluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2791409.png)
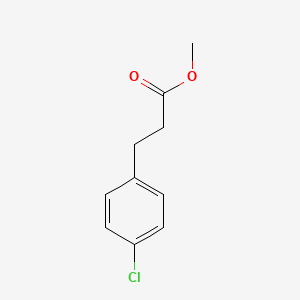
![4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2791411.png)
![Tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2791413.png)
